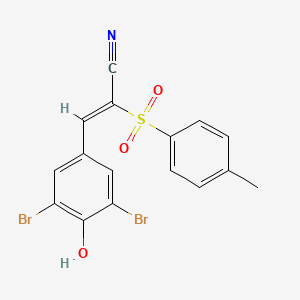

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds have been studied for their potential antitumor properties. Sulfonamides are known to be versatile in medicinal chemistry due to their ability to inhibit the growth of cancer cells by interfering with cell cycle progression .

Synthesis Analysis

While the specific synthesis of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" is not detailed in the provided papers, a related compound, "2,3-dibromo-1-(phenylsulfonyl)-1-propene," has been used as a versatile reagent for the synthesis of furans and cyclopentenones . This suggests that dibromo-phenylsulfonyl-propene derivatives can be intermediates in the synthesis of various heterocyclic compounds, which are often of interest in the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical to their function. The array-based gene expression study mentioned in the first paper indicates that the pharmacophore structure of sulfonamides is essential for their antitumor activity . The presence of a sulfonyl group attached to an aromatic ring is a common feature in these molecules, which may contribute to their ability to interact with biological targets.

Chemical Reactions Analysis

The sulfonamide compounds, including those mentioned in the first paper, have shown the ability to disrupt tubulin polymerization and affect cell cycle distribution, leading to antiproliferative effects in cancer cell lines . The versatility of the related compound "2,3-dibromo-1-(phenylsulfonyl)-1-propene" in synthesizing furans and cyclopentenones through reactions such as addition to CC, annulation, cycloaddition, and oxidation, indicates that the dibromo-phenylsulfonyl-propene moiety can undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile" are not explicitly provided in the papers. However, the properties of sulfonamide compounds generally include stability under physiological conditions and the ability to form strong hydrogen bonds due to the presence of the sulfonyl group, which can enhance their interaction with biological targets . The bromine atoms in the compound may also play a role in its reactivity and ability to participate in electrophilic substitution reactions, which could be relevant for its biological activity .

Applications De Recherche Scientifique

Applications in Crystal Structure Analysis

One study on a molecule, (2E)-3-(4-Fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, highlights its crystal structure, where the phenyl groups are coplanar, facilitating intermolecular hydrogen bonding. This property can be crucial for understanding molecular interactions and designing compounds with desired physical properties (Butcher et al., 2007).

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the discovery of compounds with potential biological activities. Although the specific compound was not studied, the methodology for isolating and characterizing such bromophenol derivatives can provide a foundation for further research into related compounds (Zhao et al., 2004).

Synthesis and Biological Activity

Another relevant study involves the synthesis of sulfonyl esters through reactions between sulfonyl chlorides and phenolic chalcone analogues. This research demonstrates the potential of sulfonyl-containing compounds in medicinal chemistry, particularly in the context of anticancer activity (Muškinja et al., 2019).

High-Pressure Chemistry

A study on the high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers showcases the synthetic versatility of sulfone-containing compounds. These reactions under high-pressure conditions can lead to novel cycloadducts, illustrating the utility of sulfone derivatives in organic synthesis (Aben et al., 2003).

Propriétés

IUPAC Name |

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-2-4-12(5-3-10)23(21,22)13(9-19)6-11-7-14(17)16(20)15(18)8-11/h2-8,20H,1H3/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQEZIGZHBTSX-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dibromo-4-hydroxyphenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)